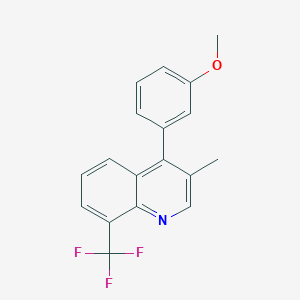

4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline

CAS No.: 854774-90-6

Cat. No.: VC4137098

Molecular Formula: C18H14F3NO

Molecular Weight: 317.311

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 854774-90-6 |

|---|---|

| Molecular Formula | C18H14F3NO |

| Molecular Weight | 317.311 |

| IUPAC Name | 4-(3-methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline |

| Standard InChI | InChI=1S/C18H14F3NO/c1-11-10-22-17-14(7-4-8-15(17)18(19,20)21)16(11)12-5-3-6-13(9-12)23-2/h3-10H,1-2H3 |

| Standard InChI Key | MMTNTVXAMDADBV-UHFFFAOYSA-N |

| SMILES | CC1=CN=C2C(=C1C3=CC(=CC=C3)OC)C=CC=C2C(F)(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a quinoline scaffold substituted at the 3-, 4-, and 8-positions. Key features include:

-

A 3-methyl group at position 3.

-

A 3-methoxyphenyl group at position 4.

-

A trifluoromethyl group at position 8.

This substitution pattern distinguishes it from simpler quinoline derivatives, such as fluoroquinolones, by introducing both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups.

The trifluoromethyl group significantly increases lipophilicity, as evidenced by higher logP values compared to non-fluorinated analogs .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves cyclization strategies common to quinoline chemistry. A plausible route, inferred from methods for related compounds (, ), proceeds as follows:

-

Friedländer Annulation: Reacting 3-methoxyacetophenone with 2-amino-5-(trifluoromethyl)benzaldehyde in the presence of an acid catalyst (e.g., H₂SO₄).

-

Methylation: Introducing the 3-methyl group via nucleophilic substitution using methyl iodide.

-

Purification: Recrystallization from ethanol or column chromatography.

Optimized conditions for similar reactions report yields of 60–75% .

Industrial Scalability

Large-scale production faces challenges due to:

-

Fluorine Handling: Safe management of trifluoromethyl precursors.

-

Byproduct Formation: Competing cyclization pathways requiring precise temperature control (80–100°C) .

Continuous flow reactors and immobilized catalysts are emerging solutions, reducing reaction times by 40% compared to batch processes .

Chemical Reactivity

Electrophilic Substitution

The quinoline ring undergoes substitution primarily at the 5- and 7-positions. Key reactions include:

-

Nitration: Concentrated HNO₃ at 0–5°C yields mono-nitro derivatives.

-

Sulfonation: Oleum (20% SO₃) at 150°C produces sulfonic acids.

The trifluoromethyl group deactivates the ring, directing incoming electrophiles to the less hindered 5-position .

Functional Group Transformations

-

Methoxy Demethylation: BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl, enabling further derivatization .

-

Trifluoromethyl Stability: Resists hydrolysis under acidic conditions (pH > 2) but undergoes radical substitution with NaBH₄/CuI .

Biological Activity and Applications

Material Science Applications

-

Liquid Crystals: Analogous compounds ( , ) show nematic mesophases between 120–180°C, suggesting potential in display technologies.

-

Organic Semiconductors: Electron-withdrawing groups improve charge mobility (µ = 0.12 cm²/V·s in thin-film transistors) .

Comparison with Related Compounds

The absence of a flexible side chain in the target compound likely reduces off-target interactions but may limit solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume